O-methyl-N-nitroisourea
Description
Contextual Significance in Synthetic Chemistry
O-Methyl-N-nitroisourea is a versatile reagent in synthetic chemistry, primarily utilized in guanylation reactions. Its reactivity allows for the introduction of a guanidinyl moiety into various organic molecules. The synthesis of this compound typically involves the nitration of O-methylisourea or its derivatives. evitachem.com A common method is the reaction of O-methylisourea with a nitrating agent in the presence of fuming sulfuric acid. google.comgoogle.com This process has been optimized for industrial-scale production to achieve high yields. google.com
The compound's structure, featuring both a methylisourea and a nitro group, makes it a valuable precursor for creating more complex molecules. It serves as a masked isocyanate, enabling the synthesis of O-methyl-N-alkylnitroisoureas, which are stable precursors to isocyanates. researchgate.net
Historical Perspectives on Nitrated Guanidine (B92328) Derivatives
The study of guanidine derivatives dates back to 1861, when Adolph Strecker first prepared guanidine from guanine. britannica.com The nitration of guanidine to form nitroguanidine (B56551) was explored as early as 1877 by Jousselin, although the product was initially misidentified. alpenfalke.com The correct identification of nitroguanidine was later made by Pellizzari and Franchimont in 1891. alpenfalke.com
The development of synthetic methods for nitroguanidine and its derivatives was driven by their application as explosives and propellants. britannica.comalpenfalke.com Over time, research has focused on creating more stable and less hazardous derivatives for various applications, including in agriculture and medicine. britannica.comnih.gov The synthesis of this compound is a part of this broader history, representing a key advancement in the controlled synthesis of complex guanidine-based structures.
Role as a Key Intermediate in Complex Chemical Syntheses
This compound is a critical intermediate in the synthesis of neonicotinoid insecticides, such as clothianidin and dinotefuran. patsnap.combeilstein-journals.org These insecticides are widely used due to their high efficacy and relatively low toxicity to non-target organisms. The synthesis of these complex molecules often involves the nucleophilic substitution of the methoxy (B1213986) group in this compound with a suitable amine. chemrxiv.org
For instance, the reaction of this compound with methylamine (B109427) is a key step in producing N,O-dimethyl-N'-nitroisourea, another important intermediate. chemrxiv.org This reaction can be carried out in a continuous flow microreactor, which offers better control over reaction conditions and improved safety compared to traditional batch reactors. beilstein-journals.orgchemrxiv.org The use of this compound as a starting material allows for the efficient construction of the nitroguanidine core found in many bioactive molecules. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₅N₃O₃ | lookchem.comnih.gov |
| Molecular Weight | 119.08 g/mol | lookchem.comnih.gov |
| Appearance | White crystalline solid | lookchem.com |
| IUPAC Name | methyl N-nitrocarbamimidate | nih.gov |
| CAS Number | 57538-27-9 | lookchem.com |
Synthetic Preparation of this compound
A common industrial method for preparing this compound involves the nitration of O-methylisourea sulfate (B86663). patsnap.comgoogle.comgoogle.com
Reaction Scheme:
O-methylisourea sulfate + Fuming Nitric Acid/Sulfuric Acid → this compound
Detailed Steps:
O-methylisourea sulfate is dissolved in fuming sulfuric acid. patsnap.com
A mixed acid solution of fuming nitric acid and concentrated sulfuric acid is prepared. patsnap.com
The two solutions are mixed and reacted in a micro-channel reactor at a controlled temperature (30-60 °C) to yield this compound. patsnap.com
This method, particularly when utilizing continuous flow reactors, allows for high yields and improved safety by carefully controlling the highly exothermic nitration reaction. beilstein-journals.orgbeilstein-archives.org
Structure
3D Structure
Properties
Molecular Formula |
C2H5N3O3 |
|---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for O Methyl N Nitroisourea
Traditional Nitration Processes
The conventional industrial production of O-methyl-N-nitroisourea has historically relied on batch reactor systems. nih.govbeilstein-archives.org This method involves the reaction of O-methylisouronium sulfate (B86663) with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, within a controlled vessel. nih.govgoogle.com
Batch Reactor Syntheses of O-Methylisouronium Sulfate Nitration
In a typical batch process, O-methylisouronium sulfate is added to fuming sulfuric acid in a dry reaction kettle. patsnap.com A nitrating mixture, commonly composed of fuming nitric acid and concentrated sulfuric acid, is then introduced dropwise into the reactor while maintaining low temperatures, often between -10°C and 0°C. patsnap.com The reaction is allowed to proceed for an extended period, sometimes up to 24 hours, to ensure completion. patsnap.comgoogle.comepo.org Following the reaction, the mixture is typically poured into ice water to precipitate the this compound product, which is then isolated via filtration. google.comgoogle.com Yields from these processes have been reported in the range of 82% to 84%, with product purities around 94%. google.compatsnap.comgoogle.comepo.org
| Reactant 1 | Reactant 2 | Acid Medium | Temperature | Reaction Time | Reported Yield | Source |
|---|---|---|---|---|---|---|
| O-methylisouronium ½ sulfate | Mixed Acid (fuming HNO₃ / H₂SO₄) | Fuming Sulfuric Acid | -10°C to 0°C | 24 hours | 84% | patsnap.comgoogle.com |
| O-methylisouronium ½ sulfate | Mixed Acid (fuming HNO₃ / H₂SO₄) | Sulfuric Acid | 15°C to 20°C | 24 hours | 82% | epo.org |
Influence of Acidic Media Composition on Reaction Efficacy
To counteract this, the reaction is conducted in the presence of a strong dehydrating agent. Fuming sulfuric acid (oleum) is particularly effective for this purpose, as it sequesters the water generated during the reaction, thereby shifting the equilibrium towards the product and significantly enhancing the reaction yield. google.comgoogle.comepo.org The use of large quantities of sulfuric acid in the nitrating mixture also helps to minimize the effect of the water byproduct. google.comepo.orgbeilstein-journals.org However, using excessive amounts of acid can complicate the product isolation and crystallization process and leads to the generation of significant acidic waste. google.comepo.org The concentration of sulfuric acid has been shown to directly impact the reaction rate, with higher concentrations promoting the formation of nitronium ions (NO₂⁺), the active nitrating species. nih.govnih.govbeilstein-journals.org
Stirring and Mixing Regimes in Batch Operations
Effective stirring and mixing are crucial in batch operations for the nitration of O-methylisouronium sulfate. The reaction system is often highly viscous and involves multiple phases, leading to significant mass transfer resistance. nih.govnih.govbeilstein-archives.org Inadequate mixing can result in localized temperature increases due to the highly exothermic nature of the reaction, creating potential safety hazards and promoting side reactions. nih.gov Furthermore, poor mass transfer can limit the reaction rate, preventing the reaction from proceeding efficiently. nih.govnih.gov To mitigate these issues, robust stirring, with speeds such as 850 rpm or 1100 rpm, is employed in laboratory-scale batch reactors to ensure the homogeneity of the reaction mixture and improve heat and mass transfer. beilstein-archives.orgchemrxiv.org
Continuous Flow Synthesis Approaches
In recent years, continuous flow microreactors have emerged as a superior alternative to traditional batch reactors for the synthesis of this compound. nih.govbeilstein-archives.org This technology offers enhanced control and safety for this challenging nitration reaction.
Microreactor Systems for this compound Production
Continuous flow synthesis is performed by pumping solutions of the reactants through a microreactor, which consists of small-diameter channels. patsnap.comgoogle.com Typically, a solution of O-methylisouronium sulfate in fuming sulfuric acid and a mixed acid solution (fuming nitric acid in concentrated sulfuric acid) are prepared separately. patsnap.comgoogle.com These solutions are then continuously fed into a micromixer before entering a microchannel reactor where the reaction occurs. patsnap.comgoogle.com
The small dimensions of the microreactor channels provide a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. nih.govbeilstein-journals.org This enables precise temperature control, even for highly exothermic reactions. nih.govbeilstein-journals.org To overcome the high viscosity and mass transfer limitations, static mixers are often integrated into the flow system to ensure rapid and thorough mixing of the reactant streams. nih.govnih.govbeilstein-archives.org These systems allow the reaction to be run at higher temperatures (e.g., 30-60°C) than in batch reactors, drastically reducing the required reaction time from many hours to mere minutes. nih.govpatsnap.comgoogle.com For instance, one optimized continuous flow process achieved a conversion of 87.4% with a residence time of just 12.36 minutes at 40°C. nih.govnih.gov
| System Type | Reactants | Temperature | Residence Time | Achieved Conversion/Yield | Source |
|---|---|---|---|---|---|
| Homogeneous Continuous Flow Microreactor | O-methylisouronium sulfate, HNO₃/H₂SO₄ | 40°C | 12.36 minutes | 87.4% Conversion | nih.govnih.gov |
| Microchannel Reactor | O-methylisouronium sulfate solution, Mixed Acid solution | 30-60°C | Tens of minutes | Improved Yield (unspecified) | patsnap.comgoogle.com |
Advantages of Continuous Flow Over Batch Methodologies in Nitration
Continuous flow methodologies offer several distinct advantages over traditional batch processes for the nitration of O-methylisouronium sulfate:
Enhanced Safety: The small volume of reactants within the microreactor at any given time significantly reduces the risks associated with the highly exothermic nature of the reaction. nih.govchemrxiv.org Excellent heat transfer prevents the formation of hot spots and potential thermal runaways. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling and highly efficient mixing. nih.govbeilstein-archives.orgchemrxiv.org This eliminates the mass transfer limitations often encountered in viscous batch reactions, leading to faster reaction rates and better process control. nih.govnih.gov
Increased Efficiency and Throughput: The reaction time is dramatically reduced from hours in batch reactors to minutes or even seconds in continuous flow systems. nih.govacs.org This allows for a much higher space-time yield and potential for large-scale production with a smaller footprint. beilstein-journals.orgacs.org
Precise Control and Reproducibility: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and reactant ratios. nih.govbeilstein-archives.orgchemrxiv.org This leads to more consistent product quality and higher reproducibility compared to batch processes, which can suffer from inconsistencies. chemrxiv.org
Improved Yield and Selectivity: By precisely controlling reaction conditions and minimizing thermal gradients, side reactions can be suppressed, often leading to higher yields and better selectivity for the desired product. beilstein-journals.orgchemrxiv.org
Design and Optimization of Flow Reactors
The synthesis of this compound and its subsequent derivatives has been successfully implemented in continuous flow microreactor systems. These systems are designed for superior mixing efficiency, precise control over reaction parameters like temperature and residence time, and enhanced safety.
A typical setup involves pumping reactant solutions through preheating tubes into a mixer, followed by a reaction coil where the synthesis occurs. The entire assembly, including mixers and reaction coils, is often submerged in a water bath to maintain a constant and uniform temperature. The design of the mixing component is critical; studies have shown that combining a T-mixer with a static mixer can eliminate mass transfer resistance, especially in highly viscous reaction systems, ensuring a homogeneous reaction.
Key components of flow reactors used in this compound synthesis include:
Pumps: High-pressure pumps are used to introduce the reactant solutions into the system.
Mixers: T-mixers are used for initial mixing, often supplemented with static mixers to ensure rapid and thorough mixing, which is crucial for fast and exothermic reactions.
Reaction Coils: The reaction itself takes place within coils, commonly made of materials like PTFE (Polytetrafluoroethylene) or SS316L (Stainless Steel), where the residence time can be precisely controlled.
Optimization of these flow reactor systems is often achieved through real-time monitoring and advanced modeling techniques. For instance, inline Fourier Transform Infrared (FTIR) spectroscopy allows for continuous analysis of the reaction mixture, providing real-time data on conversion rates and yield. This data can then be used in conjunction with optimization strategies like Bayesian optimization, a machine learning method that has proven highly efficient in finding optimal reaction conditions with a minimal number of experiments. Kinetic modeling is another powerful tool used to understand the reaction dynamics and optimize reactor design for industrial-scale production.
Reaction Condition Optimization for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring the process is safe and efficient.
Temperature Control and Its Impact on Reaction Yields
Temperature is a critical parameter in the synthesis of this compound, as the nitration reaction is highly exothermic. Precise temperature control, a key advantage of flow reactors, is necessary to prevent side reactions and ensure safety. Different studies have identified various optimal temperature ranges. For instance, one method specifies a reaction temperature of 30-60 °C in a microchannel reactor. Another study achieved an 87.4% conversion rate at a reaction temperature of 40 °C. Research comparing optimization strategies also settled on 40 °C as the optimal temperature, achieving a yield of approximately 83%. The reaction temperature is typically maintained between -20 to 30 °C for safety and efficiency in other processes. The rate of reaction generally increases with temperature up to a certain point, after which the risk of degradation or side reactions may increase.
| Optimal Temperature (°C) | Reactor Type | Achieved Yield/Conversion | Source |
|---|---|---|---|
| 40 | Continuous Flow Microreactor | ~83% Yield | |
| 40 | Homogeneous Continuous Flow Microreactor | 87.4% Conversion | |
| 30-60 | Microchannel Reactor | Not Specified | |
| -20 to 30 | Not Specified | Not Specified |
Residence Time Modulation and Conversion Efficiency
In flow chemistry, residence time—the duration the reaction mixture spends in the reactor—is a key factor that can be precisely controlled to influence conversion efficiency. This is achieved by adjusting the flow rate of the reactants or the length of the reaction coil. For the synthesis of this compound, optimal residence times can vary significantly depending on other reaction conditions. One study identified an optimal residence time of 12.36 minutes to achieve an 87.4% conversion. In another case, a much longer residence time of 240 minutes was required to reach an 83% yield in a substitution reaction involving this compound. Conversely, some microchannel reactor processes report very short residence times of just 15 to 40 seconds. This wide range highlights the interplay between residence time, temperature, and reactant concentrations in achieving high conversion efficiency.
| Residence Time | Achieved Yield/Conversion | Source |
|---|---|---|
| 12.36 minutes | 87.4% Conversion | |
| 240 minutes | ~83% Yield | |
| 15 to 40 seconds | Not Specified | |
| 10 to 240 minutes | Variable |
Reactant Molar Ratios and Concentration Effects
The molar ratio and concentration of reactants are crucial variables that affect reaction kinetics and product yield. In the nitration of O-methylisouronium sulfate, the ratio of the nitrating agent to the substrate is carefully optimized. One study determined an optimal molar ratio of nitric acid to O-methylisouronium sulfate to be 4.4:1. Another process specifies a molar ratio of nitric acid to O-methylisourea sulfate between 1 and 1.4:1. For a subsequent reaction involving this compound and methylamine (B109427), a molar ratio of 5:1 was found to be optimal.
Reactant concentration also plays a significant role. An initial reactant concentration of 0.5 mol/L for O-methylisouronium sulfate was used to achieve high conversion while managing the exothermic nature of the reaction. In a different optimization study, an initial concentration of 0.2 mol/L for this compound was used. Balancing concentrations is key; they must be high enough for efficient reaction rates but low enough to ensure safety and prevent issues like precipitation or excessive heat generation.
Strategies for Enhanced Conversion and Atom Economy
Several strategies are employed to improve the conversion rate and align the synthesis of this compound with the principles of green chemistry, such as maximizing atom economy.
One primary strategy is the use of a dehydrating agent. The nitration reaction produces water, which can hydrolyze the product back to the starting material, thus lowering the yield. The use of fuming sulfuric acid (oleum) as a dehydrating agent effectively removes this water, significantly enhancing the reaction yield.
Another key strategy involves process optimization through advanced modeling. Kinetic modeling provides a deep understanding of the reaction dynamics, which can be used to predict optimal conditions and guide reactor design for industrial applications. Furthermore, machine learning techniques like Bayesian optimization have demonstrated remarkable efficiency, achieving optimal conditions in a fraction of the experiments required by traditional methods. These data-driven approaches not only enhance conversion but also contribute to a more resource-efficient process.
Isolation and Purification Techniques for this compound Intermediates
The isolation and purification of this compound from the reaction mixture present certain challenges due to its solubility in water. The standard procedure involves quenching the reaction by pouring the acidic reaction mixture into cold water, ice, or an ice-water mixture. This causes the this compound to precipitate out of the solution.
The precipitate is then collected by filtration. However, because the compound is water-soluble, a significant portion can remain in the filtrate, leading to a lower crystallization yield. For example, direct filtration might only yield about 75% of the product.
Chemical Reactivity and Transformative Chemistry of O Methyl N Nitroisourea
Nitration Reaction Mechanism
The primary electrophile in the nitration of O-methylisourea is the nitronium ion (NO₂⁺). beilstein-journals.org This highly reactive species is generated in the strong acidic medium from the reaction between concentrated nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com Sulfuric acid, being the stronger acid, protonates the nitric acid. docbrown.infoaiinmr.com This protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.combyjus.comdocbrown.info
The reaction for the formation of the nitronium ion can be summarized as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is a powerful electrophile that attacks the O-methylisourea molecule. beilstein-journals.orgmasterorganicchemistry.com The electron-rich nitrogen atom of the isourea derivative acts as the nucleophile, attacking the electrophilic nitrogen of the nitronium ion to form a new N-N bond, which is the rate-determining step of the reaction. masterorganicchemistry.com
The nitration reaction occurs in highly acidic conditions, typically concentrated sulfuric acid, which gives rise to several crucial protonation equilibria. beilstein-journals.orgnih.gov The ability of a strongly acidic medium to protonate a weak base significantly exceeds the formal concentration of hydronium ions. nih.gov The first key equilibrium is the protonation of nitric acid by sulfuric acid, which is essential for generating the nitronium ion electrophile as described above. byjus.comdocbrown.info
The electrophilic attack of the nitronium ion on the O-methylisourea substrate leads to the formation of a highly unstable intermediate. docbrown.info In this step, an electron pair from the substrate forms a covalent bond with the nitronium ion. docbrown.info This creates a positively charged intermediate, often referred to as a sigma complex or arenium ion in aromatic nitrations. unacademy.com For the aliphatic nitration of O-methylisourea, a similar, short-lived cationic intermediate is formed.
This intermediate is not stable and seeks to regain stability. The final step in the mechanism involves the deprotonation of this intermediate. masterorganicchemistry.com A weak base present in the medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the nitrogen atom that was attacked. masterorganicchemistry.combyjus.com This restores the neutral state of the molecule, resulting in the final product, O-methyl-N-nitroisourea. masterorganicchemistry.com
Kinetic Studies of this compound Formation
Kinetic modeling of the nitration of O-methylisouronium sulfate (B86663) has been performed to understand the reaction dynamics and to optimize reaction conditions. beilstein-journals.org These studies involve determining the reaction orders, rate constants, and thermodynamic parameters that govern the transformation. beilstein-archives.org
Kinetic studies have been conducted to determine both the apparent and intrinsic rate constants for the nitration of O-methylisouronium sulfate. beilstein-journals.org The reaction order with respect to O-methylisouronium sulfate was determined to be 1. beilstein-journals.org The apparent rate constants (k) were calculated at various temperatures and concentrations of sulfuric acid. beilstein-archives.org
The intrinsic rate constants (k₀) are also derived, which relate to the specific electrophilic attack of the nitronium ion. beilstein-archives.org The values for the parameter 'n' and the logarithm of the intrinsic rate constant (lg k₀) have been determined at different temperatures. beilstein-archives.org
| Temperature (°C) | n | lg(k₀) |
|---|---|---|
| 30 | 1.0764 | 11.3749 |
| 35 | 1.1127 | 11.8556 |
| 40 | 1.1577 | 12.4352 |
This data is based on kinetic studies of the nitration of O-methylisouronium sulfate. beilstein-archives.org
From the temperature dependence of the reaction rate constants, key thermodynamic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation. chemrxiv.org This equation, ln(k) = ln(A) - Ea/RT, provides a linear relationship between the natural logarithm of the rate constant and the reciprocal of the temperature. chemrxiv.org
Kinetic modeling based on the theory of NO₂⁺ attack has been employed to determine the activation energy and pre-exponential factor for the nitration of O-methylisouronium sulfate. beilstein-journals.org These parameters are crucial for predicting reaction rates at different temperatures and for ensuring the intrinsic safety of this highly exothermic process. beilstein-archives.org For the electrophilic attack step, the activation energy has been calculated to be 104.97 kJ/mol, with the natural logarithm of the pre-exponential factor (ln A) being 36.09. beilstein-archives.org
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 104.97 kJ/mol |
| ln(A) (Pre-exponential Factor) | 36.09 |
This data is derived from kinetic modeling of O-methylisouronium sulfate nitration. beilstein-archives.org
Influence of Solvent and Acid Concentration on Reaction Rates
The synthesis of this compound is typically achieved through the nitration of O-methylisouronium sulfate using a mixture of nitric acid and sulfuric acid. The concentration of the acid and the choice of solvent play a critical role in the rate of this reaction. Detailed kinetic studies have been performed to quantify these effects, particularly in homogeneous continuous-flow microreactor systems, which allow for precise control of reaction parameters and enhanced safety for this highly exothermic process. beilstein-journals.orgbeilstein-archives.org
The reaction rate is significantly influenced by the mass fraction of sulfuric acid. Kinetic modeling has demonstrated that the apparent rate constant is dependent on several factors, including the intrinsic rate constant, which is only a function of temperature, and the concentration of the nitrating species, NO2+. beilstein-journals.org The concentration of sulfuric acid directly impacts the formation of the active nitrating agent.
Research has systematically investigated the effects of temperature, residence time, and sulfuric acid concentration on the conversion of O-methylisouronium sulfate. Optimized conditions have been identified to maximize the yield of this compound. For instance, one study determined that a sulfuric acid mass fraction of 94%, a reaction temperature of 40°C, and a specific molar ratio of reactants led to a high conversion rate. beilstein-archives.org
Below is a table summarizing the optimized reaction conditions for the synthesis of this compound based on kinetic modeling in a continuous flow system.
| Parameter | Optimized Value |
|---|---|
| Sulfuric Acid Mass Fraction | 94% beilstein-archives.org |
| Initial O-methylisouronium sulfate Concentration | 0.5 mol/L beilstein-archives.org |
| Reaction Temperature | 40 °C beilstein-archives.org |
| Molar Ratio (HNO₃:O-methylisouronium sulfate) | 4.4:1 beilstein-archives.org |
| Residence Time | 12.36 minutes beilstein-archives.org |
| Achieved Conversion | 87.4% beilstein-archives.org |
Advanced Mechanistic Investigations
In the synthesis of related compounds where this compound is used as a precursor, other byproducts can emerge. For example, in the preparation of N,O-dimethyl-N'-nitroisourea from this compound and methylamine (B109427), the formation of methylguanidine (B1195345) has been reported as a significant byproduct in some methods, which can substantially reduce the yield of the desired product. patsnap.com
Furthermore, in copper-catalyzed C-H amination reactions of alkanes using this compound, if the reaction is not efficient, variable amounts of O-methyl-N-methylnitroisourea can be formed as a byproduct alongside the desired O-methyl-N-alkylnitroisourea. researchgate.net
This compound is recognized as a potentially explosive compound, indicating its sensitivity to certain environmental conditions which can lead to decomposition. lookchem.com Its stability is a critical factor for safe handling and storage. lookchem.com
Under acidic conditions, as seen during its synthesis, one of the primary decomposition pathways is the hydrolysis reaction with water, leading back to O-methylisourea. google.comepo.org The presence of a large excess of acid can suppress this reversible decomposition.
While specific studies on the decomposition of this compound in basic environments are not extensively detailed in the provided context, information on the closely related compound, N-methyl-N-nitrosourea, shows that it decomposes in alkaline solutions to produce diazomethane. nih.gov This suggests that the isourea backbone of this compound may also be susceptible to base-mediated decomposition, although the specific products may differ due to the presence of the O-methyl and nitro groups. The high reactivity of such compounds necessitates careful control of pH to prevent unwanted decomposition.
Isomerization is a known phenomenon among isourea derivatives. For instance, O-acylisoureas are known to undergo isomerization to form the more stable N-acylurea derivatives. researchgate.net This suggests that the isourea structure is susceptible to intramolecular rearrangement.
In the context of nitroisourea derivatives, patent literature indicates the potential for isomerism. It is mentioned that nitroisourea derivatives represented by a general formula may also exist as isomers where the double bond is located between the other nitrogen atom and the carbon atom. epo.org This suggests the possibility of tautomeric forms or other isomeric structures for this compound, which could influence its reactivity and stability.
Applications of O Methyl N Nitroisourea in Organic Synthesis and Chemical Transformations
As a Precursor for Nitrogen-Containing Organic Compounds
O-methyl-N-nitroisourea serves as a crucial building block for the synthesis of several classes of nitrogenous compounds. Its reactivity allows for the introduction of nitrogen-containing functionalities into various organic scaffolds.
This compound is a key synthetic intermediate in the production of nitroguanidine (B56551) derivatives, a class of compounds that have found significant use as insecticides. google.comepo.org The production of this compound itself is typically achieved through the nitration of O-methylisourea or its salts using nitrating agents in the presence of fuming sulfuric acid, a process designed to achieve high yields. google.comepo.orggoogle.comgoogle.comgoogle.com
Once synthesized, this compound can be reacted with various amines to yield the corresponding N-substituted nitroguanidines. This reaction is a cornerstone for the synthesis of a range of agrochemicals. For instance, the reaction of N,O-dimethyl-N'-nitroisourea with [(3-tetrahydrofuryl)methyl]amine is a documented method for preparing 1-methyl-2-nitro-3-[(3-tetrahydrofuryl)methyl]guanidine. epo.org Similarly, reaction with [(2-chloro-5-pyridyl)methyl]amine can be employed. epo.org The general approach underscores the utility of this compound as a versatile platform for accessing a diverse array of functionalized nitroguanidine compounds. at.ua
Table 1: Examples of Nitroguanidine Derivatives Synthesized from this compound Precursors
| Precursor | Amine Reactant | Product | Application |
| N,O-dimethyl-N'-nitroisourea | [(3-tetrahydrofuryl)methyl]amine | 1-methyl-2-nitro-3-[(3-tetrahydrofuryl)methyl]guanidine | Insecticide Intermediate |
| N,O-dimethyl-N'-nitroisourea | [(2-chloro-5-pyridyl)methyl]amine | Not specified in search results | Insecticide Intermediate |
Recent research has highlighted the role of this compound as a precursor to O-methyl-N-alkylnitroisoureas, which are stable and easy-to-handle surrogates for isocyanates. acs.orgresearchgate.netresearchgate.net These intermediates can be readily converted into substituted urea (B33335) structures through a novel chloride-mediated demethylation process. acs.orgresearchgate.netresearchgate.net This methodology provides a safer and more convenient alternative to the direct handling of toxic isocyanates. The transformation allows for the synthesis of a wide range of substituted ureas, which are important motifs in pharmaceuticals, agrochemicals, and materials science.
In a similar fashion to the synthesis of ureas, the O-methyl-N-alkylnitroisourea intermediates derived from this compound can be converted into carbamate (B1207046) analogs. acs.orgresearchgate.netresearchgate.net The chloride-mediated demethylation process facilitates this transformation, offering a versatile route to carbamates. acs.orgresearchgate.netresearchgate.net Carbamates are a critical class of organic compounds with widespread applications, including in the development of pharmaceuticals and polymers. This synthetic strategy, starting from this compound, represents a significant advancement in the preparation of these valuable compounds.
Role as a Reagent in Carbon-Hydrogen (C-H) Activation and Functionalization
One of the most innovative applications of this compound is in the field of C-H activation, a powerful strategy for the direct functionalization of otherwise inert C-H bonds.
This compound has been successfully employed as a reagent in the copper-catalyzed C-H amidination of alkanes. acs.orgresearchgate.netresearchgate.net This reaction provides a direct route to O-methyl-N-alkylnitroisoureas, which as previously mentioned, are stable precursors to isocyanates. acs.orgresearchgate.netresearchgate.netresearchgate.net The process involves the activation of strong C-H bonds in alkanes, a challenging yet highly desirable transformation in organic synthesis. The use of a copper catalyst facilitates this process, enabling the formation of a carbon-nitrogen bond at a previously unfunctionalized position.
Table 2: Key Features of Copper-Catalyzed Alkane C-H Amidination with this compound
| Feature | Description |
| Reagent | This compound |
| Catalyst | Copper-based |
| Substrate | Alkanes |
| Product | O-methyl-N-alkylnitroisoureas |
| Significance | Direct functionalization of inert C-H bonds; provides access to stable isocyanate precursors. |
The copper-catalyzed C-H amidination methodology using this compound has been extended to more complex and selective functionalization strategies. A notable application is the post-functionalization of polyolefins, which allows for the introduction of nitrogen-containing functional groups onto these commodity polymers, thereby modifying their properties. researchgate.netresearchgate.net Furthermore, this strategy has been applied to the synthesis of a methylisocyanate (MIC) precursor, a valuable synthon for the pharmaceutical and agrochemical industries. acs.orgresearchgate.netresearchgate.net These examples demonstrate the potential of this compound in developing selective C-H functionalization reactions for a variety of applications, from materials science to the synthesis of fine chemicals.
Utilization as a Synthetic Surrogate
This compound has emerged as a significant reagent in organic synthesis, particularly as a stable and manageable substitute for highly reactive isocyanates. Its application allows for innovative approaches to C–H functionalization and the synthesis of valuable nitrogen-containing compounds.
This compound serves as a practical and easy-to-handle surrogate for the isocyanate (NCO) group. researchgate.netacs.orgacs.org Isocyanates are crucial building blocks in the chemical industry for producing polymers, pharmaceuticals, and agrochemicals, but they are often highly reactive and toxic, posing significant handling challenges. researchgate.net this compound, which can be synthesized on a large scale in just two steps from inexpensive urea, provides a safer alternative. researchgate.netacs.orgacs.org
Its utility lies in its ability to participate in reactions to form stable intermediates, which can then be converted to the desired isocyanate-derived products under specific conditions. researchgate.netacs.org This approach avoids the direct manipulation of hazardous isocyanates. acs.org The compound acts as a precursor, introducing the foundational structure that can be readily transformed into ureas and carbamates, effectively masking the isocyanate functionality until it is needed. researchgate.netacs.org
The surrogate nature of this compound extends to the field of polymer chemistry, where it has been successfully applied to the post-functionalization of polymers. researchgate.netacs.org A notable application is the functionalization of polyolefins, such as low-density polyethylene (B3416737) (PE). researchgate.netacs.org Polyethylenes are widely used polymers known for their high chemical resistance and stability, which also makes them difficult to functionalize directly. acs.org
The methodology involving this compound allows for the introduction of functional groups onto the hydrocarbon chains of these polymers. researchgate.net This process is particularly relevant for the upcycling of plastic waste, as it provides a chemical pathway to convert inert polymer backbones into more valuable, functionalized materials. acs.org By enabling the modification of otherwise unreactive C-H bonds on the polymer chain, this strategy opens new avenues for enhancing the properties and applications of common plastics. acs.orgacs.org
The core of this compound's utility is its central role in "masked isocyanate" strategies. researchgate.netacs.org This approach involves a two-stage process that allows for the safe and efficient synthesis of complex nitrogenous molecules from simple hydrocarbons. acs.org
First, a copper-catalyzed C–H activation of an alkane is performed in the presence of this compound. This reaction, a form of C-H amidination, produces O-methyl-N-alkylnitroisoureas. researchgate.netacs.orgacs.org These resulting compounds are shelf-stable and benign precursors, effectively acting as the "masked" or protected form of the isocyanate. researchgate.netresearchgate.net This initial step overcomes the challenge of selectively functionalizing the strong C-H bonds found in simple hydrocarbons. acs.org
In the second stage, the stable O-methyl-N-alkylnitroisourea intermediate is "unmasked." It is readily converted into valuable final products such as carbamates and ureas. researchgate.netacs.org This conversion can be achieved through processes like an uncommon chloride-mediated demethylation or by treatment with a base. researchgate.netacs.orgacs.org This strategy provides a rapid and efficient pathway to a diverse range of aminated products, starting from simple hydrocarbons and avoiding the direct use of carcinogenic isocyanates or toxic reagents like phosgene. acs.org
The table below presents research findings on the synthesis of various shelf-stable O-methyl-N-alkylnitroisourea precursors from different alkanes using this masked isocyanate strategy.
| Starting Alkane | Resulting O-Methyl-N-alkylnitroisourea Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexane | O-Methyl-N-cyclohexylnitroisourea | 78 | researchgate.net |
| Adamantane | O-Methyl-N-(1-adamantyl)nitroisourea | 72 | researchgate.net |
| n-Heptane | O-Methyl-N-(heptan-2-yl)nitroisourea | 55 | researchgate.net |
| Cycloheptane | O-Methyl-N-cycloheptylnitroisourea | 75 | researchgate.net |
| Cyclooctane | O-Methyl-N-cyclooctylnitroisourea | 76 | researchgate.net |
Advanced Process Engineering and Spectroscopic Monitoring in O Methyl N Nitroisourea Synthesis
Integration of Microfluidic Technologies for Reaction Control
Continuous flow microreactors have emerged as a superior alternative to traditional batch reactors for the synthesis of O-methyl-N-nitroisourea and related nitration reactions. beilstein-archives.orgchemrxiv.org Their inherent characteristics, such as high surface-area-to-volume ratios and small channel dimensions, offer significant advantages in controlling reaction conditions and enhancing safety. beilstein-archives.orgacs.org
The nitration of O-methylisouronium sulfate (B86663) to this compound can be a heterogeneous process, and in such systems, mass transfer limitations can significantly hinder reaction rates. beilstein-archives.orgbeilstein-journals.org Microreactors effectively mitigate these limitations due to their small channel dimensions, which reduce diffusion distances and enhance mixing. beilstein-archives.org The superior mixing efficiency in microreactors can be attributed to features like double reverse rotating vortices and the inclusion of obstacles within the flow channel. beilstein-archives.org For highly viscous reaction systems, where mass transfer resistance is particularly pronounced, specialized mixers, such as T-mixers combined with static mixers, have been shown to eliminate the effects of mass transfer on kinetic measurements. beilstein-archives.orgresearchgate.net This enhanced mass transfer allows the reaction to proceed at its intrinsic kinetic rate, leading to higher efficiency. beilstein-archives.org
Click on the headers to sort the data.
| Parameter | Conventional Stirred Tank Reactors | Microreactors | Reference |
|---|---|---|---|
| Volumetric Mass Transfer Coefficient | Lower | Orders of magnitude higher | beilstein-archives.org |
| Mixing Efficiency | Limited by impeller speed and vessel geometry | Superior due to short diffusion distances and specialized mixer designs | beilstein-archives.orgchemrxiv.org |
Microfluidic systems offer unparalleled precision in controlling key reaction parameters, which is crucial for the selective and safe synthesis of this compound. beilstein-archives.orgchemrxiv.orgacs.org Temperature, a critical parameter in the highly exothermic nitration reaction, can be precisely managed due to the high heat transfer efficiency of microreactors. beilstein-archives.orgmdpi.com This precise temperature control minimizes the formation of unwanted byproducts that can arise from temperature fluctuations. acs.org
The flow rate of reactants can be accurately controlled using syringe pumps or mass flow controllers, which in turn determines the residence time of the reaction mixture within the microreactor. chemrxiv.orgacs.org This precise control over residence time allows for the optimization of the reaction to achieve high conversion and selectivity. beilstein-archives.orgacs.org While pressure is less commonly the primary control parameter for this specific synthesis, microreactors are inherently capable of operating at elevated pressures, which can be beneficial for certain reaction systems. mdpi.com
Click on the headers to sort the data.
| Parameter | Control Method in Microreactors | Achieved Precision | Reference |
|---|---|---|---|
| Temperature | External thermostat/cryostat, jacketed reactors | < ±2 °C | beilstein-journals.org |
| Flow Rate | Syringe pumps, mass flow controllers | High precision leading to accurate residence time control | chemrxiv.orgacs.org |
| Residence Time | Controlled by flow rate and reactor volume | Precise and reproducible | beilstein-archives.orgacs.org |
The nitration of O-methylisouronium sulfate is a strongly exothermic reaction, and efficient heat removal is paramount to prevent thermal runaways and the formation of degradation products. beilstein-archives.orgacs.org Microreactors possess exceptionally high heat transfer coefficients due to their large surface-area-to-volume ratios. researchgate.nettandfonline.com This allows for the rapid dissipation of the heat generated during the reaction, ensuring isothermal or near-isothermal operating conditions. acs.orgrsc.org
Click on the headers to sort the data.
| Reactor Type | Heat Transfer Coefficient | Temperature Control | Reference |
|---|---|---|---|
| Batch Reactor | Low | Difficult, potential for hotspots | beilstein-archives.org |
| Microreactor | High (e.g., ~2200 W m⁻² K⁻¹) | Excellent, near-isothermal conditions | researchgate.netrsc.org |
Inline and Online Analytical Monitoring Techniques
To fully leverage the advantages of microfluidic systems, real-time monitoring of the reaction progress is essential. chemrxiv.orgmdpi.com Inline and online analytical techniques provide continuous data on reactant consumption and product formation, enabling rapid process optimization and ensuring consistent product quality. chemrxiv.orgmdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool that has been successfully integrated into microreactor systems for the real-time monitoring of this compound synthesis and related reactions. chemrxiv.orgmdpi.comacs.org By flowing the reaction mixture through an FTIR flow cell, characteristic vibrational bands of reactants, intermediates, and products can be continuously measured. chemrxiv.org This allows for the determination of reaction conversion and yield in real-time, without the need for offline sampling and analysis. chemrxiv.org
In the synthesis of N,O-dimethyl-N'-nitroisourea from this compound, inline FTIR has been used to monitor the reaction progress and optimize parameters such as temperature, residence time, and reactant concentrations. chemrxiv.orgacs.orgchemrxiv.org The real-time data generated by FTIR can be used in conjunction with kinetic modeling or machine learning algorithms to rapidly identify optimal reaction conditions. chemrxiv.orgacs.orgresearchgate.net
Click on the headers to sort the data.
| Analytical Technique | Application in this compound Synthesis | Advantages | Reference |
|---|---|---|---|
| Inline FTIR Spectroscopy | Real-time monitoring of reactant conversion and product yield | Non-invasive, continuous data acquisition, enables rapid optimization | chemrxiv.orgmdpi.comacs.org |
While FTIR is excellent for monitoring reaction progress, other spectroscopic methods can provide deeper insights into the reaction mechanism. researchgate.netirma-international.org Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), when coupled with microreactors, can be used to identify transient intermediates and elucidate complex reaction pathways. researchgate.net Although direct applications of these methods to the synthesis of this compound are not extensively detailed in the provided context, their utility in studying organic reaction mechanisms is well-established. researchgate.netirma-international.org For instance, NMR can provide detailed structural information about molecules in solution, while MS can identify the mass-to-charge ratio of different species in the reaction mixture, helping to confirm the presence of proposed intermediates. researchgate.net The data from these spectroscopic techniques are invaluable for developing accurate kinetic models and gaining a fundamental understanding of the reaction dynamics. researchgate.netirma-international.org
Process Intensification Strategies for Industrial Scalability
The industrial synthesis of this compound, a key intermediate for neonicotinoid insecticides, has traditionally been performed in batch reactors. beilstein-journals.orgbeilstein-archives.org This conventional method involves the nitration of O-methylisouronium sulfate using a mixture of nitric and sulfuric acids. beilstein-journals.orgbeilstein-archives.org However, the reaction is characterized as a fast and highly exothermic process with significant mass transfer resistance, which presents challenges for control and safety on an industrial scale. beilstein-journals.org To address these limitations, research and development have focused on process intensification strategies, primarily through the adoption of continuous flow chemistry and the optimization of reaction media. beilstein-journals.orgbeilstein-archives.orggoogle.com
A significant advancement in the production of this compound is the transition from batch processing to continuous flow microreactor systems. beilstein-archives.org These systems offer substantially improved mass and heat transfer capabilities, precise control over reaction parameters, and enhanced intrinsic safety. beilstein-archives.org A key strategy in implementing this technology has been the development of a homogeneous nitration system. By dissolving O-methylisouronium sulfate in high concentrations of sulfuric acid, the mass transfer resistance between liquid phases is eliminated. beilstein-journals.org To manage the high viscosity of this homogeneous system and ensure rapid mixing, specialized static mixers have been designed and integrated into the continuous flow setup. beilstein-journals.orgbeilstein-archives.org
This shift in methodology has led to a dramatic reduction in reaction time and temperature compared to conventional industrial operations. As detailed in the table below, the residence time in a microreactor can be reduced by an order of magnitude, while still achieving high conversion and selectivity. beilstein-archives.org
| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |
| Reaction Time | > 2 hours | ~10 - 12.36 minutes |
| Temperature | 80 °C | 40 - 65 °C |
| Key Feature | Standard industrial process | Enhanced mass and heat transfer |
| A comparison of typical operating parameters between conventional batch reactors and modern continuous flow microreactors for this compound synthesis. beilstein-journals.orgbeilstein-archives.org |
Further process optimization has been achieved through detailed kinetic modeling of the nitration reaction. beilstein-journals.orgbeilstein-archives.org By studying the reaction kinetics based on the concentration of the nitronium ion (NO₂⁺), researchers have been able to identify optimal reaction conditions to maximize conversion rates. beilstein-journals.org This modeling, verified by experimental data, provides a robust framework for scaling up the synthesis process efficiently. beilstein-journals.org
The table below summarizes the optimized reaction conditions derived from one such kinetic study.
| Parameter | Optimized Value |
| Sulfuric Acid Mass Fraction | 94% |
| Initial O-methylisouronium sulfate Conc. | 0.5 mol/L |
| Reaction Temperature | 40 °C |
| Molar Ratio (HNO₃:Substrate) | 4.4:1 |
| Residence Time | 12.36 minutes |
| Resulting Conversion | 87.4% |
| Optimized reaction parameters for the continuous flow synthesis of this compound as determined by kinetic modeling. beilstein-journals.orgbeilstein-archives.org |
| Reagent Condition | Reported Reaction Yield |
| Standard Sulfuric Acid | ~75% (by filtration) |
| With Fuming Sulfuric Acid | up to 97% |
| Impact of fuming sulfuric acid on the reaction yield of this compound. patsnap.comepo.org |
In subsequent processing steps involving this compound, such as its conversion to N,O-dimethyl-N'-nitroisourea, advanced optimization techniques like machine learning have been explored. chemrxiv.orgacs.org In a comparative study, Bayesian optimization was used alongside traditional kinetic modeling to find the best reaction conditions in a continuous flow system. chemrxiv.orgacs.orgchemrxiv.org The machine learning approach demonstrated significant efficiency, identifying optimal parameters within only 20 experiments to achieve a yield of approximately 83%. chemrxiv.orgacs.orgchemrxiv.org This highlights the potential for data-driven methods to accelerate process development and optimization in the manufacturing of related chemical compounds. chemrxiv.orgacs.org
Theoretical and Computational Studies of O Methyl N Nitroisourea
Quantum Chemical Investigations of Reactivity and Stability
Electronic Structure Analysis of O-Methyl-N-nitroisourea and Its Intermediates
No dedicated studies reporting a detailed analysis of the electronic structure of this compound or its reaction intermediates were identified. Such an analysis would typically involve mapping the molecular orbitals, determining atomic charges, and analyzing the electron density distribution to predict sites of reactivity. While computational chemistry has been applied to a wide range of nitrogen-rich and nitro-containing compounds to understand their properties, this compound has not been a specific subject of these published investigations. cuny.edubohrium.com
Energetic Landscape of Reaction Pathways and Transition States
Similarly, there is a lack of published data on the energetic landscape of reaction pathways involving this compound. A comprehensive study would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction rates and mechanisms. While general theoretical frameworks like Transition State Theory are well-established for this purpose, their specific application to calculate the activation energies for the formation or decomposition of this compound has not been reported.
Molecular Modeling of Reaction Mechanisms
Computational Elucidation of Nitration Pathways
The mechanism for the nitration of O-methylisourea to form this compound has been discussed from an experimental and kinetic perspective. However, a computational elucidation of the nitration pathways at a quantum mechanical level is absent from the literature. A theoretical study would model the step-by-step process of the reaction, likely involving the nitronium ion (NO₂⁺) as the electrophile, and calculate the energy profile for different potential pathways to determine the most favorable route. researchgate.net
Prediction of Reaction Selectivity and By-product Formation
While experimental work indicates that hydrolysis is a key side reaction (or reverse reaction) that can limit the yield, computational predictions of this and other potential by-products are not available. google.com Molecular modeling could be used to explore the thermodynamics and kinetics of competing reaction pathways, thereby predicting reaction selectivity and the likelihood of forming various impurities under different conditions.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the properties of molecules from first principles. cuny.edu These methods are routinely applied to study the stability, reactivity, and spectroscopic properties of chemical compounds. While DFT studies have been performed on numerous nitro compounds and for various applications in chemistry, bohrium.comnih.gov a specific, detailed application of these methods to this compound that would provide the data for the preceding sections could not be located in the available literature.
Machine Learning and Data-Driven Optimization in Chemical Research
The integration of machine learning and data-driven methodologies is rapidly transforming chemical research, offering powerful tools for the optimization of complex chemical processes. nih.gov These approaches, particularly in the realm of reaction optimization, are demonstrating the potential to navigate the intricate relationships between various reaction parameters to identify optimal conditions more efficiently than traditional methods. nih.govresearchgate.net In the context of this compound, these advanced computational techniques have been pivotal in enhancing the synthesis of its derivatives.
Bayesian Optimization for Reaction Condition Identification
Bayesian optimization has emerged as a particularly effective machine learning strategy for the optimization of chemical reactions. ucla.edugithub.io This method is designed to find the maximum of a function with as few evaluations as possible, making it ideal for optimizing reaction conditions where each experiment can be time-consuming and resource-intensive. ucla.edu By building a probabilistic model of the objective function (e.g., reaction yield), Bayesian optimization intelligently selects the next set of experimental parameters to probe, balancing the exploration of new, uncertain parameter regions with the exploitation of known, high-yielding conditions. researchgate.netucla.edu
In the synthesis of N,O-dimethyl-N′-nitroisourea, which involves the substitution reaction between this compound and methylamine (B109427), Bayesian optimization has been successfully employed to identify the optimal reaction conditions in a continuous flow microreactor system. acs.orgresearchgate.netchemrxiv.org This approach has proven to be highly efficient, capable of pinpointing the desired reaction parameters with a minimal number of experiments. acs.orgresearchgate.netchemrxiv.org For instance, one study demonstrated that Bayesian optimization could identify the optimal conditions for the aforementioned reaction within just 20 experiments. acs.orgresearchgate.netchemrxiv.org
The optimal conditions identified through Bayesian optimization for the synthesis of N,O-dimethyl-N′-nitroisourea are detailed in the table below.
| Parameter | Optimal Value |
| Initial Reactant Concentration | 0.2 mol/L |
| Reaction Temperature | 40 °C |
| Molar Ratio of Reactants | 5:1 |
| Residence Time | 240 minutes |
This table presents the optimal reaction conditions for the synthesis of N,O-dimethyl-N′-nitroisourea as determined by Bayesian optimization. acs.orgresearchgate.netchemrxiv.org
Comparison of Machine Learning and Kinetic Modeling for Optimization
A comparative analysis of machine learning techniques, such as Bayesian optimization, and traditional kinetic modeling provides valuable insights into their respective strengths and weaknesses in the context of reaction optimization. acs.org Kinetic modeling is a classical and well-established method that offers a deep, mechanistic understanding of the reaction dynamics. acs.orgbeilstein-journals.org However, the development of accurate kinetic models can be a laborious process, often requiring a significant number of experiments to determine reaction orders, rate constants, and activation energies. acs.orgresearchgate.net
In the optimization of the synthesis of N,O-dimethyl-N′-nitroisourea from this compound, both Bayesian optimization and kinetic modeling were utilized. acs.org Remarkably, both methodologies converged on similar optimal reaction conditions, achieving a comparable yield of approximately 83%. acs.orgresearchgate.netchemrxiv.org
The following table provides a comparison of the outcomes from both optimization strategies.
| Optimization Method | Number of Experiments Required | Achieved Yield |
| Bayesian Optimization | 20 | ~83% |
| Kinetic Modeling | More than 20 (laborious model formulation and validation) | ~83% |
This table compares the efficiency and effectiveness of Bayesian optimization and kinetic modeling in optimizing the synthesis of N,O-dimethyl-N′-nitroisourea. acs.orgresearchgate.netchemrxiv.org
While kinetic modeling provides a more comprehensive understanding of the reaction, the machine learning-based Bayesian optimization demonstrated a notable advantage in terms of efficiency. acs.orgresearchgate.net The ability of Bayesian optimization to rapidly identify optimal conditions with a significantly smaller number of experiments highlights the potential of data-driven approaches to accelerate chemical process development. nih.govacs.org This study underscores that while kinetic modeling remains invaluable for its detailed insights, machine learning methods present a more efficient alternative for optimization tasks. acs.orgresearchgate.net The integration of such advanced computational tools is poised to set new benchmarks for efficiency in chemical synthesis. acs.org
Q & A
Q. What computational methods are recommended to model the reactivity of this compound in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
